An In-depth Technical Guide to 1,3-Benzoxazol-5-amine: Chemical Properties and Structure
An In-depth Technical Guide to 1,3-Benzoxazol-5-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzoxazol-5-amine, a member of the benzoxazole class of heterocyclic compounds, is a molecule of interest in medicinal chemistry and materials science. The benzoxazole core is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties including antifungal, anticancer, and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the chemical properties and structure of 1,3-Benzoxazol-5-amine, including available experimental and computed data, potential synthetic routes, and a summary of the known biological activities of related compounds.
Chemical Structure and Identification
1,3-Benzoxazol-5-amine is characterized by a fused benzene and oxazole ring system, with an amine group substituted at the 5-position.
| Identifier | Value |
| IUPAC Name | 1,3-benzoxazol-5-amine[2] |
| CAS Number | 63837-12-7[2] |
| Molecular Formula | C₇H₆N₂O[2] |
| SMILES | C1=CC2=C(C=C1N)N=CO2[2] |
| InChI | InChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2[2] |
| InChIKey | IAWQUHCVFXQBMC-UHFFFAOYSA-N[2] |
Physicochemical Properties
Experimental data for the physicochemical properties of 1,3-Benzoxazol-5-amine are limited in the publicly available literature. The following table summarizes the computed properties available from PubChem.[2]
| Property | Value | Source |
| Molecular Weight | 134.14 g/mol | PubChem[2] |
| XLogP3 | 0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 134.048012819 Da | PubChem[2] |
| Monoisotopic Mass | 134.048012819 Da | PubChem[2] |
| Topological Polar Surface Area | 52.1 Ų | PubChem[2] |
| Heavy Atom Count | 10 | PubChem[2] |
| Complexity | 129 | PubChem[2] |
Synthesis and Experimental Protocols
A potential precursor for 1,3-Benzoxazol-5-amine is 2,4-diaminophenol. The synthesis could proceed via reaction with a suitable one-carbon synthon, such as formic acid or a derivative, followed by cyclization.
Illustrative Experimental Protocol (Hypothetical):
Reaction: Condensation and cyclization of 2,4-diaminophenol.
Materials:
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2,4-diaminophenol dihydrochloride
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Triethyl orthoformate
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Pyridine
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Ethanol
Procedure:
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A mixture of 2,4-diaminophenol dihydrochloride and a slight excess of triethyl orthoformate in pyridine is heated at reflux.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel to yield 1,3-Benzoxazol-5-amine.
Note: This is a generalized and hypothetical protocol. Reaction conditions, including temperature, time, and purification methods, would require optimization.
The following diagram illustrates a general workflow for the synthesis of benzoxazole derivatives.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of 1,3-Benzoxazol-5-amine are scarce in the reviewed literature. However, the broader class of benzoxazole derivatives is known for a wide range of pharmacological activities.[1]
Derivatives of 5-aminobenzoxazole have been investigated for their potential as:
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Antifungal Agents: Some aminobenzoxazole derivatives have shown activity against various fungal strains.[4][5] The mechanism of action is thought to involve disruption of the fungal cell membrane.
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Anticancer Agents: Certain 2-amino-benzoxazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines.[6]
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Enzyme Inhibitors: 2-Amino-5-arylbenzoxazole derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH).[7]
The amino group at the 5-position is considered to be important for the intensity of the biological activity of some benzoxazole derivatives.[8]
The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a bioactive benzoxazole derivative, based on the known activities of the compound class.
Conclusion
1,3-Benzoxazol-5-amine is a heterocyclic compound with a structure that suggests potential for biological activity, given the known properties of the broader benzoxazole class. While specific experimental data on its physicochemical properties and biological functions are limited, this guide provides a summary of its known structural characteristics and computed properties. The provided illustrative synthetic protocol and overview of the biological activities of related compounds can serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and other aminobenzoxazole derivatives. Further experimental investigation is warranted to fully characterize the properties and potential applications of 1,3-Benzoxazol-5-amine.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Benzoxazol-5-amine | C7H6N2O | CID 1482188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jocpr.com [jocpr.com]
